N-(benzylsulfonyl)norleucine

Description

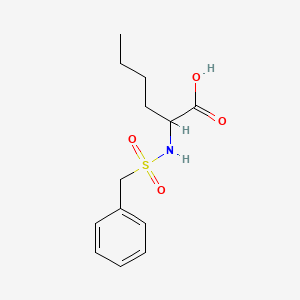

N-(Benzylsulfonyl)norleucine is a synthetic derivative of the non-proteinogenic amino acid norleucine. Norleucine (C₆H₁₃NO₂) is a structural isomer of leucine, distinguished by its linear 4-carbon R-group (vs. leucine’s branched chain) . The benzylsulfonyl modification replaces the N-terminal hydrogen of norleucine with a sulfonyl-linked benzyl group (C₆H₅CH₂SO₂-), significantly altering its physicochemical and biological properties. This modification enhances hydrophobicity, reduces hydrogen bonding capacity, and increases metabolic stability, making it valuable in peptide engineering and medicinal chemistry .

Properties

Molecular Formula |

C13H19NO4S |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

2-(benzylsulfonylamino)hexanoic acid |

InChI |

InChI=1S/C13H19NO4S/c1-2-3-9-12(13(15)16)14-19(17,18)10-11-7-5-4-6-8-11/h4-8,12,14H,2-3,9-10H2,1H3,(H,15,16) |

InChI Key |

TVTWYJVEKQDHCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(benzylsulfonyl)norleucine typically involves the alkylation of norleucine with benzylsulfonyl halides. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-(benzylsulfonyl)norleucine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the sulfonyl group.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N-(benzylsulfonyl)norleucine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study protein interactions and modifications.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(benzylsulfonyl)norleucine involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the targets of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Norleucine and Its Derivatives

Structural and Functional Differences

Key Findings :

- The benzylsulfonyl group in N-(benzylsulfonyl)norleucine confers greater serum stability compared to unmodified norleucine, as seen in analogs like dihexa (a stabilized angiotensin IV derivative) .

Comparison with Proteinogenic Amino Acids

Leucine vs. Norleucine Derivatives

| Property | Leucine | Norleucine | N-(Benzylsulfonyl)-norleucine |

|---|---|---|---|

| R-group Structure | Branched (4C) | Linear (4C) | Linear + benzylsulfonyl |

| Hydrophobicity | Moderate | High | Very high |

| Metabolic Stability | Low | Moderate | High |

| Separation Difficulty | High (vs. isoleucine) | High (vs. leucine) | Easier (distinctive group) |

Key Findings :

- Norleucine’s linear chain increases hydrophobicity compared to leucine, a property further amplified by the benzylsulfonyl group .

- Separation challenges among leucine, isoleucine, and norleucine (due to similar masses and structures) are mitigated in the benzylsulfonyl derivative due to its unique functional group .

Comparison with Other Non-Proteinogenic Amino Acids

Key Findings :

- Unlike homoserine or methionine sulfoxide, this compound is tailored for applications requiring prolonged half-life and resistance to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.